molecular formula C22H22O7 B2720062 (2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate CAS No. 858760-45-9

(2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate

Cat. No. B2720062
CAS RN: 858760-45-9
M. Wt: 398.411
InChI Key: OFBJXDSKTCUORF-IUXPMGMMSA-N
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Description

Methyl 3,4,5-trimethoxybenzoate is a compound that is closely related to gallic acid and methyl gallates, which are naturally occurring secondary metabolites found in plants . They possess remarkable biological activities including antimicrobial, anti-inflammatory, and anticancer properties .


Molecular Structure Analysis

The molecular structure of related compounds such as 3-METHYL-N-(2-OXO-2-(2-(2,4,5-TRIMETHOXYBENZYLIDENE)HYDRAZINO)ETHYL)BENZAMIDE has been reported . The compound has a molecular weight of 385.423 .

Scientific Research Applications

Research on Related Compounds and Functionalities

  • Antioxidant Properties and Cellular Protection :

    • Research on similar compounds, especially those with methoxy and benzofuran components, often focuses on their antioxidant properties. These compounds can protect cells from oxidative stress, potentially relevant in neuroprotective, anticancer, and anti-inflammatory applications. For example, trimetazidine, a compound with methoxy groups, has been studied for its ability to increase cellular tolerance to ischemia and its interaction with adenosine, suggesting a novel interpretation of its anti-ischemic effect (Blardi et al., 2002).
  • Photoprotective Effects :

    • Benzofuran derivatives are investigated for their ability to absorb UV radiation, making them potential candidates for sunscreen and photoprotective applications. Their ability to mitigate DNA damage caused by UV exposure can be a crucial area of research, contributing to the development of more effective photoprotective agents.
  • Environmental Persistence and Health Impact :

    • Compounds with benzofuran structures are also studied for their environmental impact, including their persistence and potential toxicity. Research in this area could inform environmental protection strategies and the development of safer chemicals (Renzulli et al., 2011).
  • Biochemical Pathways and Metabolism :

    • Understanding how similar compounds are metabolized in the body can provide insights into their potential therapeutic uses and safety profiles. Studies on metabolism and the interaction with specific biochemical pathways can guide the design of new drugs with improved efficacy and reduced side effects.
  • Cancer Research and Chemoprevention :

    • Benzofuran derivatives have been explored for their potential anticancer properties, including the ability to inhibit tumor growth and induce apoptosis in cancer cells. Research in this field could lead to the development of new chemopreventive agents or therapeutic options for cancer treatment.

Mechanism of Action

Target of Action

The primary targets of the compound (2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate are proteins such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These proteins play crucial roles in various cellular processes, including cell division, protein folding, and signal transduction .

Mode of Action

The compound (2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate interacts with its targets by binding to their active sites, thereby inhibiting their function . For instance, it can inhibit tubulin polymerization, a critical process in cell division .

Biochemical Pathways

The compound (2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate affects several biochemical pathways. By inhibiting tubulin, it disrupts the formation of the mitotic spindle, which is essential for cell division . By inhibiting Hsp90, it affects protein folding and degradation . The inhibition of TrxR disrupts the balance of cellular redox state .

Pharmacokinetics

Compounds with the trimethoxyphenyl (tmp) group, which is present in this compound, are known to exhibit diverse bioactivity effects

Result of Action

The molecular and cellular effects of (2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate’s action include the inhibition of cell division and disruption of protein folding, leading to cell death . This makes it a potential candidate for anti-cancer therapy .

properties

IUPAC Name

[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O7/c1-12(2)22(24)28-14-6-7-15-16(11-14)29-17(20(15)23)8-13-9-18(25-3)21(27-5)19(10-13)26-4/h6-12H,1-5H3/b17-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBJXDSKTCUORF-IUXPMGMMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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